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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B1162055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and spectroscopic data of Rauvotetraphylline C, a sarpagine-type indole alkaloid. Detailed
experimental protocols for its isolation and structure elucidation are also presented, along with
a summary of available, albeit limited, biological activity data for related compounds. This
document is intended to serve as a valuable resource for researchers in the fields of natural
product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Rauvotetraphylline C is a complex indole alkaloid isolated from the aerial parts of Rauvolfia
tetraphylla.[1] Its chemical structure was elucidated through extensive spectroscopic analysis,
primarily using High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) and
one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The molecular formula of Rauvotetraphylline C has been determined to be C2sH34N207, with
a corresponding molecular weight of 510.58 g/mol .[1] The core of the molecule features a
sarpagine-type skeleton, a common structural motif among alkaloids found in the Rauvolfia
genus.[1][2]

Table 1: Physicochemical Properties of Rauvotetraphylline C
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Property Value Reference
Molecular Formula C2sH34N207 [1]
Molecular Weight 510.58 g/mol [1]
Class Sarpagine-type Indole Alkaloid [11[2]
Rauvolfia tetraphylla (aerial
Source [1]
parts)

Spectroscopic Data for Structure Elucidation

The structural determination of Rauvotetraphylline C was heavily reliant on NMR
spectroscopy. The *H and 3C NMR data provide a detailed fingerprint of the molecule's carbon-
hydrogen framework.[1]

Table 2: *H and 3C NMR Spectroscopic Data for Rauvotetraphylline C (in CDCIs)[1]
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Position oC (ppm) OH (ppm, mult., J in Hz)
2 136.1

3 545 3.85, m

5 54.9 3.65 m

6 325 2.15, m; 1.95; m
7 106.8

8 128.0 7.50,d,7.8

9 118.1 7.15,t,7.5

10 121.8 7.10,t, 7.5

11 110.9 7.30,d,7.8

12 136.9

13 1435

14 36.8 2.50, m; 2.30, m
15 32.5 2.80, m

16 46.8 4.10,d, 6.0

17 50.1 3.95,d, 11.5;3.75,d, 11.5
18 121 1.15,d,6.5

19 125.9 5.50, q, 6.5

20 131.6

21 46.8 3.90, m

N(4)-Me 42.8 2.65,s

2' 151.7

3 131.6 6.73, dd, 15.8, 9.1
4 2011
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5' 27.0 2.22,s
6' 151.7

OMe 55.9 3.80, s
OAc 170.5, 21.0 2.05,s

Experimental Protocols

The following protocols are based on the methods described by Gao et al. (2012) for the
isolation and structural characterization of Rauvotetraphylline C.[1]

Isolation of Rauvotetraphylline C

A general workflow for the isolation of sarpagine-type alkaloids from Rauvolfia species is
depicted below. This multi-step process involves extraction, partitioning, and repeated
chromatographic separations to yield the pure compound.
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Figure 1. General workflow for the isolation of Rauvotetraphylline C.
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Structure Elucidation Methodology

The chemical structure of Rauvotetraphylline C was determined using a combination of the
following spectroscopic techniques:

o High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS): To determine the
exact molecular weight and deduce the molecular formula.

e 1H NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of
hydrogen atoms in the molecule.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of
carbon atoms.

e 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between
protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-
hydrogen correlations (HMBC), which allows for the complete assembly of the molecular
structure.

Biological Activity and Potential Sighaling Pathways

While the initial study reporting the discovery of Rauvotetraphylline C mentioned a "cytotoxic
evaluation," specific quantitative data such as ICso values were not provided.[1] However,
research on other sarpagine-type alkaloids and crude extracts of Rauvolfia species suggests
potential cytotoxic and anti-inflammatory activities.[3][4] For instance, certain macroline-
akuammiline bisindole alkaloids, which share structural similarities with sarpagine alkaloids,
have demonstrated significant in vitro growth inhibitory activity against various human cancer
cell lines, with ICso values in the micromolar range.[5]

The precise mechanism of action for Rauvotetraphylline C has not been elucidated. However,
many indole alkaloids exert their biological effects by interacting with various cellular targets,
including receptors, enzymes, and ion channels. A potential, though currently hypothetical,
signaling pathway for a sarpagine-type alkaloid with cytotoxic properties could involve the
induction of apoptosis.
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Figure 2. Hypothetical signaling pathway for apoptosis induction.

It is important to note that this pathway is a generalized representation of apoptosis and has
not been specifically validated for Rauvotetraphylline C. Further research is required to
determine the specific molecular targets and signaling pathways modulated by this compound.
The biosynthesis of sarpagine-type alkaloids is known to originate from strictosidine, involving a
series of enzymatic steps to form the characteristic polycyclic structure.[2][6]

Conclusion

Rauvotetraphylline C is a structurally complex sarpagine-type indole alkaloid with a well-
defined chemical structure elucidated through modern spectroscopic techniques. While its
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biological activity profile is not yet fully characterized, related compounds from the Rauvolfia
genus exhibit promising pharmacological properties, including cytotoxicity. The detailed
structural and spectroscopic data provided in this guide offer a solid foundation for future
research into the synthesis, mechanism of action, and therapeutic potential of
Rauvotetraphylline C. Further investigation is warranted to explore its biological activities and
potential as a lead compound in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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